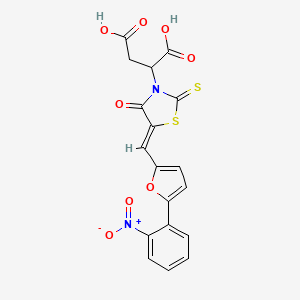

(Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

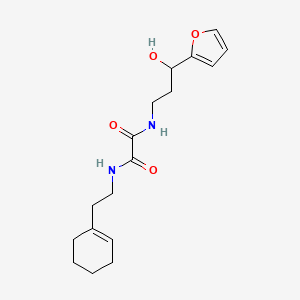

(Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a useful research compound. Its molecular formula is C18H12N2O8S2 and its molecular weight is 448.42. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Anticancer Potential : The thiazolidinone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers explore its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- Anti-inflammatory Properties : The furan moiety and thiazolidinone ring contribute to anti-inflammatory effects. Scientists study its impact on inflammatory pathways, such as NF-κB, COX-2, and cytokine production .

- Organic Semiconductors : The conjugated system within the molecule suggests potential use as an organic semiconductor. Researchers investigate its charge transport properties for applications in organic field-effect transistors (OFETs) and solar cells .

- Photovoltaics : The electron-donating and accepting groups in the structure make it interesting for photovoltaic devices. Its absorption properties and energy levels are studied for solar cell applications .

- Gold-Catalyzed Reactions : The gold-catalyzed addition of sulfur ylides to terminal alkynes can lead to furan motifs. Researchers explore this reaction for efficient synthesis of polysubstituted furans .

- Sulfur Ylides as Precursors : The compound’s sulfur ylide functionality allows for diverse chemical transformations. It serves as a synthetic precursor for various reactions, including furan synthesis .

- Furan Derivatives in Natural Products : Furan derivatives are common in natural sources like plants, algae, and microorganisms. Researchers study the compound’s role in natural product biosynthesis and its potential as a precursor for bioactive molecules .

- Enzyme Inhibition Studies : The compound’s structural features may interact with enzymes. Researchers explore its inhibitory effects on specific enzymes involved in disease pathways .

- Bioconjugation and Labeling : The carboxylic acid groups allow for bioconjugation and labeling. Scientists investigate its use in targeted drug delivery and imaging agents .

- Metal Complexes : The compound’s carboxylate groups can coordinate with metal ions. Researchers explore its complexation behavior and potential applications in catalysis or materials science .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Synthesis and Catalysis

Natural Product Synthesis

Biological Applications

Coordination Chemistry

properties

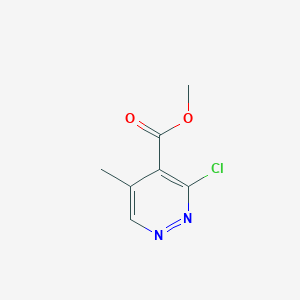

IUPAC Name |

2-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O8S2/c21-15(22)8-12(17(24)25)19-16(23)14(30-18(19)29)7-9-5-6-13(28-9)10-3-1-2-4-11(10)20(26)27/h1-7,12H,8H2,(H,21,22)(H,24,25)/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFKKVWGDIOYDZ-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)

![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)

![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)